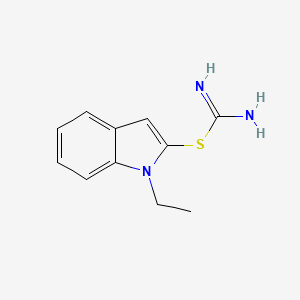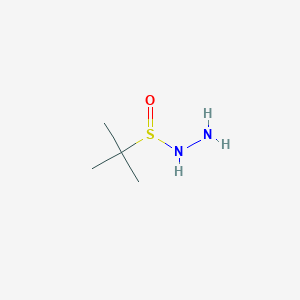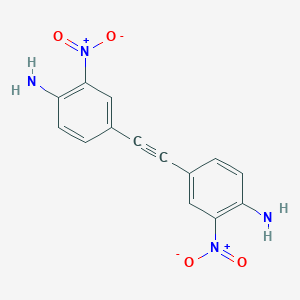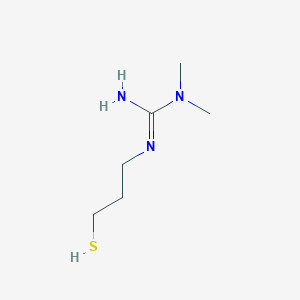
3-(3-Mercaptopropyl)-1,1-dimethylguanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Mercaptopropyl)-1,1-dimethylguanidine is an organosulfur compound that features both a thiol group and a guanidine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Mercaptopropyl)-1,1-dimethylguanidine typically involves the reaction of 3-mercaptopropylamine with 1,1-dimethylcyanamide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to precisely control reaction parameters, ensuring consistent product quality. The use of catalysts and advanced purification techniques, such as distillation and crystallization, further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3-Mercaptopropyl)-1,1-dimethylguanidine undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form thiolates.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or thioesters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiolates.
Substitution: Thioethers, thioesters.
Scientific Research Applications
3-(3-Mercaptopropyl)-1,1-dimethylguanidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Acts as a competitive inhibitor of certain enzymes, making it useful in biochemical studies.
Mechanism of Action
The mechanism of action of 3-(3-Mercaptopropyl)-1,1-dimethylguanidine involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: It acts as a competitive inhibitor of glutamate decarboxylase, thereby affecting neurotransmitter levels in the brain.
Surface Modification: The thiol group forms strong bonds with metal surfaces, making it effective in modifying the properties of materials such as gold nanoparticles.
Comparison with Similar Compounds
Similar Compounds
3-Mercaptopropionic acid: Another organosulfur compound with similar thiol functionality.
(3-Mercaptopropyl)trimethoxysilane: Used for surface modification and as a coupling agent.
Methyltrimethoxysilane: Employed in wood conservation and other industrial applications.
Uniqueness
3-(3-Mercaptopropyl)-1,1-dimethylguanidine is unique due to its combination of a thiol group and a guanidine group, which imparts distinct chemical reactivity and biological activity. This bifunctional nature allows it to participate in a wide range of chemical reactions and makes it valuable in diverse applications.
Properties
Molecular Formula |
C6H15N3S |
|---|---|
Molecular Weight |
161.27 g/mol |
IUPAC Name |
1,1-dimethyl-2-(3-sulfanylpropyl)guanidine |
InChI |
InChI=1S/C6H15N3S/c1-9(2)6(7)8-4-3-5-10/h10H,3-5H2,1-2H3,(H2,7,8) |
InChI Key |
NMILTIFLEBWDIF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=NCCCS)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


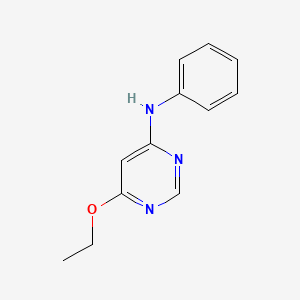
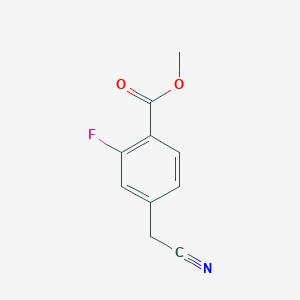
![1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-7-[tris(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptoxy)methoxy]heptane](/img/structure/B13121358.png)

![(E)-3-(Pyrazolo[1,5-a]pyridin-4-yl)acrylicacid](/img/structure/B13121377.png)
![5-Fluoro-1'-methylspiro[indoline-3,4'-piperidine] dihydrochloride](/img/structure/B13121385.png)
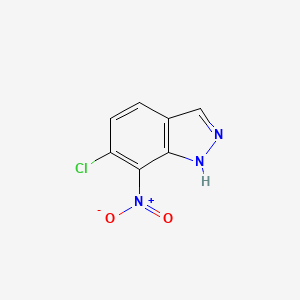
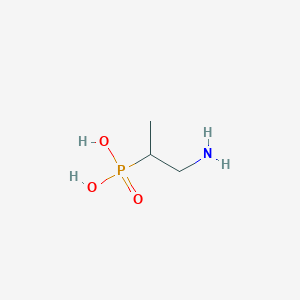

![6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylacetonitrile](/img/structure/B13121399.png)
